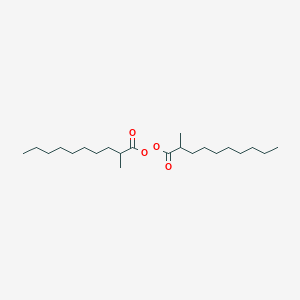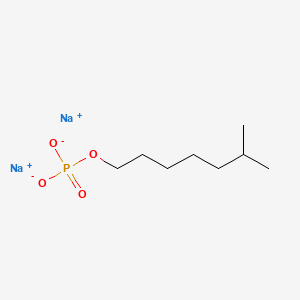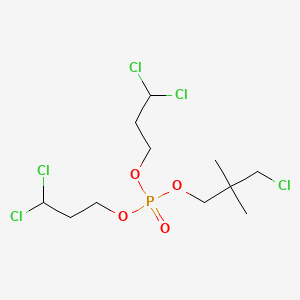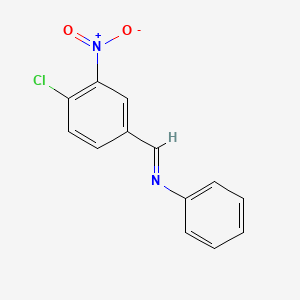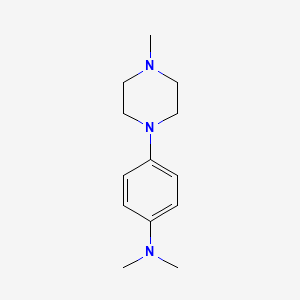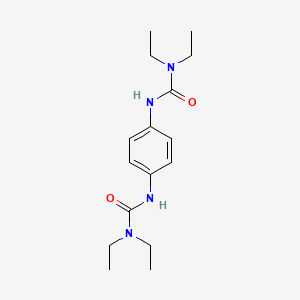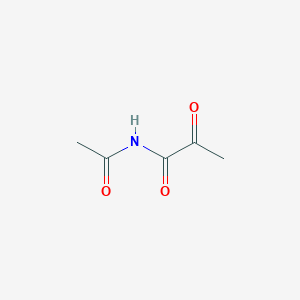![molecular formula C14H14N2S B14481192 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile CAS No. 65101-03-3](/img/structure/B14481192.png)
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a thiabicyclo[2.2.2]octane core, which is a bicyclic system containing sulfur, and an anilino group, which is a derivative of aniline.
Preparation Methods
The synthesis of 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anilino group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Industry: In the industrial sector, it may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are studied to understand how it exerts its effects at the molecular level.
Comparison with Similar Compounds
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound also has a bicyclic structure but differs in the presence of a carboxylic acid group instead of a carbonitrile group.
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Similar in structure but with an amino group instead of an anilino group.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic core and is used in the synthesis of tropane alkaloids.
The uniqueness of 3-Anilino-2-thiabicyclo[22
Properties
CAS No. |
65101-03-3 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
3-anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2S/c15-10-14(16-12-4-2-1-3-5-12)11-6-8-13(17-14)9-7-11/h1-6,8,11,13,16H,7,9H2 |
InChI Key |
XMNYOMUOIYJDMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(S2)(C#N)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


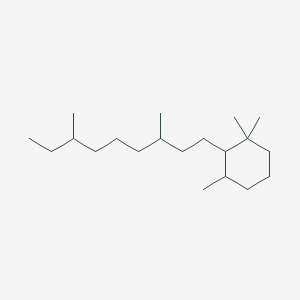
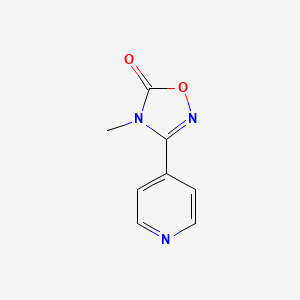
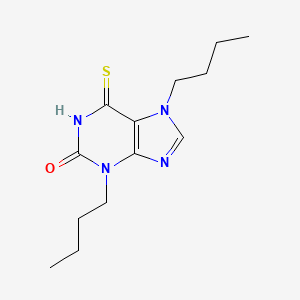
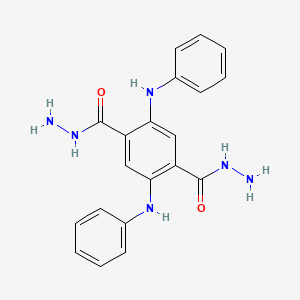
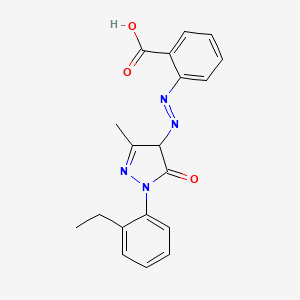
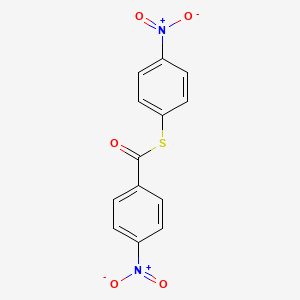
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
